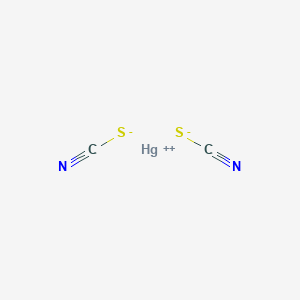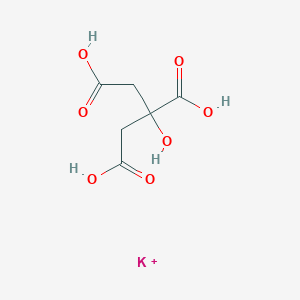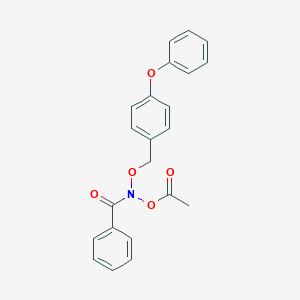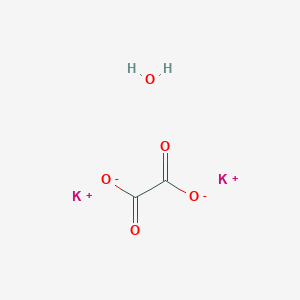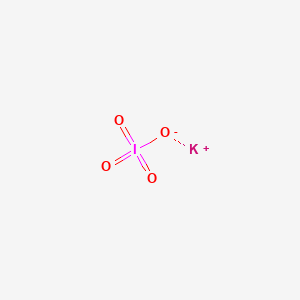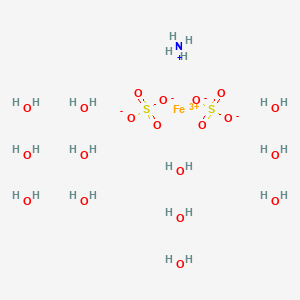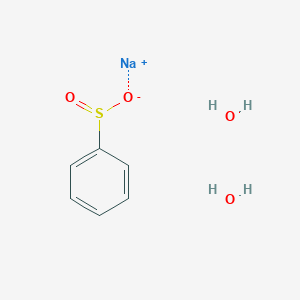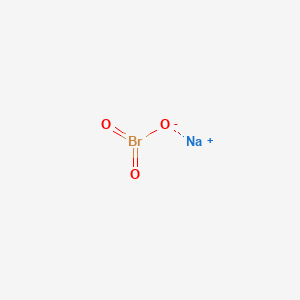![molecular formula C27H23N3O4 B148077 N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide CAS No. 138564-17-7](/img/structure/B148077.png)
N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide, also known as QNZ, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit significant inhibitory effects on the NF-κB signaling pathway, which plays a critical role in regulating gene expression, cell survival, and immune responses.
作用機序
N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide exerts its inhibitory effects on the NF-κB signaling pathway by binding to the NBD (nucleotide-binding domain) of NEMO (NF-κB essential modulator), which is a critical component of the IKK (IκB kinase) complex. This binding prevents the activation of the IKK complex, which is responsible for the phosphorylation and subsequent degradation of IκBα, a critical inhibitor of NF-κB. As a result, the translocation of the p65 subunit from the cytoplasm to the nucleus is inhibited, leading to the suppression of NF-κB-mediated gene expression.
生化学的および生理学的効果
N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide has been shown to exhibit potent anti-inflammatory effects in various cell types, including macrophages, dendritic cells, and T cells. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, and to reduce the expression of adhesion molecules, such as ICAM-1 and VCAM-1, which are involved in leukocyte recruitment. N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide has also been shown to induce apoptosis in cancer cells by inhibiting the NF-κB signaling pathway, suggesting its potential as an anti-cancer agent.
実験室実験の利点と制限
One of the main advantages of N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide is its potent inhibitory effects on the NF-κB signaling pathway, which makes it a valuable tool for studying the role of this pathway in various cellular processes. N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide has some limitations for lab experiments. It has been found to exhibit some level of cytotoxicity in certain cell types, which may limit its use in some experiments. Additionally, N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide has a relatively short half-life in vivo, which may limit its effectiveness in animal studies.
将来の方向性
There are several future directions for the study of N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide. One potential direction is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another direction is the investigation of the potential therapeutic applications of N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide in various diseases, such as cancer, autoimmune disorders, and inflammatory diseases. Additionally, the combination of N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide with other drugs or therapies may enhance its effectiveness and reduce its potential side effects. Overall, N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide is a promising compound with significant potential for scientific research and therapeutic applications.
合成法
The synthesis of N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide involves the reaction of 2-aminobenzophenone with 3,4-dihydroquinoline-2(1H)-one to form an intermediate, which is then reacted with 2,3-dioxoindole-1-acetic acid to yield the final product. The overall yield of N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide is around 30%, and the purity can be further improved by recrystallization.
科学的研究の応用
N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory effects on the NF-κB signaling pathway, which is involved in a wide range of cellular processes, including inflammation, immune responses, and cell survival. N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide has been found to inhibit the activation of NF-κB by preventing the translocation of the p65 subunit from the cytoplasm to the nucleus, which is a critical step in the activation of this pathway.
特性
CAS番号 |
138564-17-7 |
|---|---|
製品名 |
N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide |
分子式 |
C27H23N3O4 |
分子量 |
453.5 g/mol |
IUPAC名 |
N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide |
InChI |
InChI=1S/C27H23N3O4/c31-24(28-16-8-10-19-9-4-7-15-23(19)28)17-29(20-11-2-1-3-12-20)25(32)18-30-26(33)21-13-5-6-14-22(21)27(30)34/h1-7,9,11-15H,8,10,16-18H2 |
InChIキー |
MTBFNHHOKDZWGK-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN(C3=CC=CC=C3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O |
正規SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN(C3=CC=CC=C3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O |
同義語 |
2H-ISOINDOLE-2-ACETAMIDE, N-[2-(3,4-DIHYDRO-1(2H)-QUINOLINYL)-2-OXOETHYL]-1,3-DIHYDRO-1,3-DIOXO-N-PHENYL- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



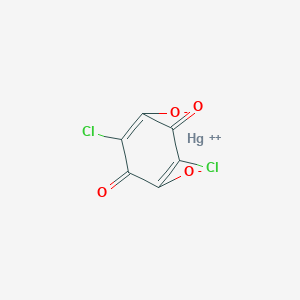
![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B147998.png)
